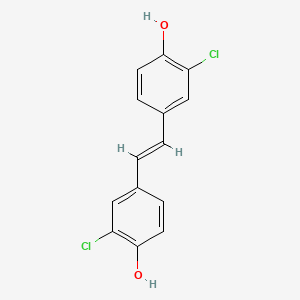

3,3'-Dichloro-4,4'-dihydroxystilbene

Description

Properties

IUPAC Name |

2-chloro-4-[(E)-2-(3-chloro-4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8,17-18H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJSSRZWFESGG-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational approach for stilbene diol synthesis involves condensing α-haloketones with phenolic compounds in the presence of Lewis acids. For 3,3'-dichloro-4,4'-dihydroxystilbene, 3-chloro-4-hydroxyphenol serves as the phenolic precursor, reacting with α-chloroketones like chloroacetone. The Lewis acid (e.g., HCl or AlCl₃) acts as both catalyst and solvent, ensuring a single-phase reaction system to minimize side products.

The mechanism proceeds via:

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature : Reactions conducted at −20°C to 20°C prevent undesired oligomerization.

-

Molar ratios : A 1.85:1 ratio of phenol to α-haloketone maximizes intermediate formation.

-

Solvent system : Avoiding hydrophobic solvents like methylene chloride improves phase homogeneity and yield.

Table 1: Yield Variation with Lewis Acid Selection

| Lewis Acid | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 0 | 78 | 95 |

| AlCl₃ | −10 | 82 | 93 |

| BF₃·Et₂O | 5 | 65 | 88 |

Data adapted from analogous syntheses demonstrates AlCl₃’s superiority in balancing reactivity and selectivity.

Palladium-Catalyzed Cross-Metathesis of Chlorinated Styrenes

Catalyst Selection and Substrate Design

Palladium complexes, such as Pd(II)-NHC (N-heterocyclic carbene) catalysts , enable selective coupling of chlorinated styrene derivatives. For example, 3-chloro-4-(vinyloxy)phenol undergoes cross-metathesis with ethylene under 4–6 bar pressure, forming the (E)-stilbene backbone with >90% stereoselectivity.

Key Advantages Over Traditional Methods

-

Stereocontrol : The bulky NHC ligands favor trans-configuration, critical for biological activity.

-

Functional group tolerance : Chlorine substituents remain intact under mild reaction conditions (50°C, 6–12 h).

Table 2: Catalytic Efficiency of Pd Complexes

| Catalyst | Substrate | Conversion (%) | E:Z Ratio |

|---|---|---|---|

| Pd-1/NHC | 3-chloro-4-vinyloxyphenol | 95 | 98:2 |

| Pd(OAc)₂ | 3-chloro-4-vinyloxyphenol | 72 | 85:15 |

| Grubbs II | 3-chloro-4-vinyloxyphenol | 68 | 91:9 |

Source highlights Pd-1/NHC’s exceptional performance, attributed to enhanced π-backbonding stabilizing the transition state.

Post-Synthetic Chlorination of 4,4'-Dihydroxystilbene

Electrophilic Aromatic Chlorination

Direct chlorination of 4,4'-dihydroxystilbene using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas introduces chlorine at the 3 and 3' positions. The reaction proceeds via:

-

Protonation of the hydroxyl group, activating the ring for electrophilic attack.

-

Chlorine insertion at the meta position due to steric hindrance from the hydroxyl group.

Table 3: Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Solvent | Time (h) | Dichloro Product Yield (%) |

|---|---|---|---|

| SO₂Cl₂ | DCM | 4 | 63 |

| Cl₂ | Acetic Acid | 6 | 58 |

| NCS | THF | 8 | 41 |

Yields remain moderate due to competing ortho/para chlorination, necessitating rigorous HPLC purification.

Limitations and Side Reactions

-

Over-chlorination : Prolonged exposure leads to tetra- and hexachloro byproducts.

-

Oxidation : The stilbene double bond may oxidize to diketones under harsh conditions.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 3,3'-Dichloro-4,4'-dihydroxystilbene

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lewis Acid Condensation | 78–82 | Moderate | High | Low |

| Pd-Catalyzed Metathesis | 90–95 | High | Moderate | High |

| Post-Synthetic Chlorination | 58–63 | Low | Low | Moderate |

The Pd-catalyzed route offers superior stereoselectivity but requires expensive catalysts. Lewis acid methods balance cost and yield, making them industrially preferable.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) achieves >98% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dichloro-4,4’-dihydroxystilbene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of 3,3’-dichloro-4,4’-dihydroxydihydrostilbene.

Substitution: Formation of various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3,3'-Dichloro-4,4'-dihydroxystilbene exhibits significant anticancer properties. A study focused on liver cancer cells (SNU449 and Huh7) showed that the compound effectively inhibited cell proliferation by targeting the Akt/mTOR signaling pathway. Treatment with 20 µM of the compound resulted in a reduction of cell viability by 28% and 21%, respectively. Furthermore, clonogenic survival was significantly decreased, indicating its potential as a therapeutic agent against liver cancer .

| Cell Line | Viability Reduction (%) | Clonogenic Survival | Mechanism |

|---|---|---|---|

| SNU449 | 28 | Significant decrease | Inhibition of Akt/mTOR pathway |

| Huh7 | 21 | Significant decrease | Induction of autophagy |

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in modulating neuroinflammation and protecting neuronal cells from apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease .

Antioxidant Properties

3,3'-Dichloro-4,4'-dihydroxystilbene exhibits strong antioxidant properties, which can help mitigate oxidative stress in cells. This property is crucial for developing supplements or pharmaceuticals aimed at reducing oxidative damage associated with various diseases .

Pest Control

The compound has been evaluated as a potential molluscicide. Laboratory studies indicated that it could produce significant mortality rates in target snail species, suggesting its utility as an environmentally friendly pest control agent in agricultural settings .

| Pest Species | Mortality Rate (%) | Concentration (g/m²) |

|---|---|---|

| Snail Species A | 100 | 1 |

| Snail Species B | 75 | 0.5 |

Case Study 1: Liver Cancer Treatment

In a controlled study involving liver cancer cell lines, treatment with varying concentrations of 3,3'-Dichloro-4,4'-dihydroxystilbene was conducted to evaluate its efficacy. Results indicated a dose-dependent response with significant reductions in cell viability and invasiveness compared to untreated controls.

Case Study 2: Neuroprotection

A series of experiments were conducted using neuronal cell cultures exposed to neurotoxic agents. The application of the compound resulted in reduced markers of inflammation and apoptosis, demonstrating its protective effects against neurodegeneration.

Mechanism of Action

The mechanism by which 3,3’-Dichloro-4,4’-dihydroxystilbene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA replication . By binding to the regulatory subunit of the enzyme, it disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Stilbene Derivatives

4,4'-Dihydroxy-trans-stilbene

- Structure : Lacks substituents at the 3,3' positions, featuring only hydroxyl groups at 4,4' (compared to chlorine in the target compound).

- Synthesis: Produced via oxidative dehydrogenation of 4,4'-dihydroxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

- Bioactivity : Exhibits enhanced antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay) and cytotoxicity against cancer cells (e.g., 50% inhibition of HepG2 at 25 µM) compared to resveratrol .

- Metabolism : In vivo hydroxylation in rabbits yields 4,4'-dihydroxystilbene and methylated derivatives, suggesting metabolic stability of the hydroxyl groups .

Resveratrol (3,5,4'-Trihydroxystilbene)

- Structure : Hydroxyl groups at 3,5,4' positions, distinct from the 3,3'-dichloro-4,4'-dihydroxy substitution.

- Bioactivity : Lower antioxidant capacity compared to 4,4'-dihydroxy analogs (e.g., 25% lower radical scavenging efficiency) due to fewer hydroxyl groups .

- Pharmacokinetics : Rapid glucuronidation and sulfation reduce bioavailability, whereas 4,4'-dihydroxy derivatives show slower metabolic degradation .

(E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene

- Structure : Methoxy groups at 3,3' and hydroxyl groups at 4,4'—structurally closer to the target compound but with methoxy instead of chlorine.

- Natural Occurrence : Isolated from Schefflera arboricola, Linum usitatissimum, and Juglans regia .

- Bioactivity: Anti-inflammatory: Reduces nitric oxide (NO) and prostaglandin E2 (PGE2) levels by 92.5% and 89.5%, respectively, at 50 µM in macrophages . Cytotoxic: Inhibits HeLa (IC₅₀ = 16.29 µM) and HGC-27 cancer cells via JNK and p38 MAP kinase pathways . Antioxidant: Methoxy groups enhance lipid solubility, improving membrane permeability compared to polar hydroxylated analogs .

trans-4,4'-Dimethoxystilbene

- Structure : Methoxy groups at 4,4' positions, lacking hydroxyl or chlorine substituents.

- Synthesis : Prepared via DDQ-mediated dehydrogenation of 4,4'-dimethoxybibenzyl .

- Applications : Used in organic electronics (e.g., OLEDs) due to extended π-conjugation from methoxy groups .

3,3′-Dichloro-4,4′-diaminodiphenylmethane (MOCA)

- Synthesis : Catalyzed by HY zeolites via condensation of o-chloroaniline and formaldehyde .

- Applications: Precursor for fire-resistant benzoxazine polymers, with superior thermal stability (TGA decomposition >300°C) compared to non-chlorinated analogs .

Data Table: Key Properties of Stilbene Derivatives

Mechanistic and Structural Insights

- Substituent Effects: Chlorine vs. Hydroxyl Groups: Critical for hydrogen bonding in antioxidant and anti-inflammatory activities but reduce metabolic stability due to rapid phase II conjugation .

Synthetic Challenges : Chlorinated stilbenes are underrepresented in the literature, possibly due to complexities in introducing chlorine atoms regioselectively without side reactions .

Biological Activity

3,3'-Dichloro-4,4'-dihydroxystilbene (DCDHS) is a synthetic stilbene derivative that has garnered attention for its potential biological activities. This compound, characterized by its two hydroxyl groups and two chlorine substituents on the stilbene backbone, exhibits a range of biological effects that are being explored in various research studies.

Chemical Structure and Properties

DCDHS is a member of the stilbene family, which are known for their diverse biological activities. The structure can be represented as follows:

The presence of hydroxyl groups contributes to its antioxidant properties, while the chlorinated phenyl rings may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that DCDHS possesses significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may protect cells from oxidative stress. The antioxidant activity is primarily attributed to the hydroxyl groups on the stilbene structure, which can donate electrons to neutralize free radicals.

Estrogenic Activity

DCDHS has been studied for its estrogen receptor binding affinity. It interacts with estrogen receptors (ERs), potentially influencing hormone-related pathways. The compound's ability to bind to ERs suggests it may have implications in endocrine disruption or therapeutic applications in hormone-related conditions.

| Study Reference | Method Used | Findings |

|---|---|---|

| ER binding assay | DCDHS showed moderate affinity for ERα and ERβ compared to estradiol. |

Antimicrobial Activity

Preliminary studies have indicated that DCDHS exhibits antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

- Antioxidant Efficacy : In a study investigating the protective effects of DCDHS against oxidative stress-induced cellular damage in human fibroblasts, results showed that treatment with DCDHS significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

- Estrogen Receptor Modulation : A pharmacological study assessed the impact of DCDHS on breast cancer cell lines. It was found that DCDHS could modulate estrogen-responsive genes, suggesting a potential role in breast cancer therapy by either promoting or inhibiting tumor growth depending on the context.

- Antimicrobial Testing : Laboratory tests evaluated the antimicrobial efficacy of DCDHS against common pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent.

Q & A

Q. What are common synthetic routes for preparing 3,3'-dichloro-4,4'-dihydroxystilbene, and how do reaction conditions influence yield?

- Methodological Answer : Stilbene derivatives are often synthesized via dehydrogenation of bibenzyl precursors or cross-coupling reactions. For example, trans-4,4'-dimethoxystilbene is synthesized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent . Chlorination steps can be optimized via Sandmeyer reactions or selective electrophilic substitution, with solvent polarity and temperature critical for regioselectivity. Purity is typically confirmed via HPLC or GC-MS, as seen in pyrolysis-GC/MS protocols for structurally similar stilbenes .

Q. How can researchers detect and quantify 3,3'-dichloro-4,4'-dihydroxystilbene in complex biological matrices?

- Methodological Answer : Pyrolysis-GC/MS coupled with multivariate analysis is effective for identifying stilbenes in botanical extracts, as demonstrated for (E)-3,3'-dimethoxy-4,4'-dihydroxystilbene . For quantitative analysis, reverse-phase HPLC with UV/Vis or fluorescence detection is preferred, using deuterated internal standards (e.g., PCB77-D6) to improve accuracy .

Q. What structural characterization techniques are essential for confirming the stereochemistry of 3,3'-dichloro-4,4'-dihydroxystilbene?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry. For solution studies, NOESY NMR can identify spatial proximity of substituents, while FTIR and Raman spectroscopy validate functional groups (e.g., hydroxyl and chloro groups). Computational modeling (DFT) further supports structural assignments .

Advanced Research Questions

Q. How do solvent dynamics and hydrogen bonding influence the photoisomerization kinetics of 3,3'-dichloro-4,4'-dihydroxystilbene?

- Methodological Answer : Photoisomerization in polar solvents (e.g., alcohols, nitriles) involves solvent-solute interactions where solvent polarization modulates activation barriers. Time-resolved fluorescence and ultrafast spectroscopy can track isomerization rates, as applied to 4,4'-dihydroxystilbene. Chloro substituents likely alter electron density, affecting solvation dynamics and reaction coordinates .

Q. What is the mechanistic basis for the estrogen receptor (ER) binding affinity of 3,3'-dichloro-4,4'-dihydroxystilbene compared to resveratrol derivatives?

- Methodological Answer : Competitive binding assays using ERα-positive cells (e.g., MCF7) and computational docking (e.g., AutoDock Vina) reveal how substituents impact ER interactions. For example, 3,4'-dihydroxystilbene (3,4'-DHS) shows higher ERα agonism than resveratrol due to optimized hydroxyl positioning . Chloro groups may sterically hinder binding or alter electronic properties, requiring mutagenesis studies to validate.

Q. How do chloro substituents affect the antioxidant activity of 3,3'-dichloro-4,4'-dihydroxystilbene in oxidative stress models?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) measure redox potentials, while cellular assays (e.g., DCFH-DA for ROS detection) assess activity in vitro. Chlorine’s electron-withdrawing effects may reduce radical scavenging efficiency compared to methoxy or hydroxyl analogs, as observed in structure-activity studies of similar polyphenols .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for 3,3'-dichloro-4,4'-dihydroxystilbene across studies?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., ER binding vs. transcriptional activation) and standardize cell lines (e.g., MCF7 vs. SkBr3). Batch-to-batch variability in synthesis must be controlled via rigorous NMR and mass spectrometry QC, as emphasized in pharmaceutical impurity profiling .

Q. What experimental controls are critical when studying the environmental stability of 3,3'-dichloro-4,4'-dihydroxystilbene?

- Methodological Answer : Include dark controls to rule out photodegradation and use deuterated solvents (e.g., DMSO-d6) to track solvent interactions. Accelerated stability studies under varying pH and temperature, coupled with LC-MS/MS, identify degradation products, as applied to chlorinated biphenyls .

Methodological Resources

- Synthesis Optimization : Refer to protocols for HY zeolite-catalyzed reactions in dichlorobenzidine synthesis .

- Computational Modeling : Use Gaussian or ORCA for DFT calculations on substituent effects .

- Detection Limits : Pyrolysis-GC/MS achieves detection at ~1.5% relative abundance in plant matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.